N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide
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Overview
Description
“N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” is a chemical compound that is part of the indole derivatives family . Indole derivatives are known for their diverse biological and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, indoline derivatives have been synthesized and biologically evaluated as multifunctional neuroprotective agents . These compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .Molecular Structure Analysis
The molecular structure of “this compound” is unique and enables various applications, such as drug discovery, organic synthesis, and medicinal chemistry.Chemical Reactions Analysis
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Scientific Research Applications
Chemical Synthesis and Rearrangement
- A study by Craig et al. (2005) explored the decarboxylative Claisen rearrangement reactions, involving furan-2-ylmethyl and other heteroaromatics. This work contributes to the understanding of rearrangement reactions in compounds related to N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide (Craig, King, Kley, & Mountford, 2005).
Antibacterial, Antifungal, and Anti-tubercular Activity
- Akhaja and Raval (2012) designed and synthesized tetrahydropyrimidine–isatin hybrids, including derivatives of indolin-2-one, for antibacterial, antifungal, and anti-tubercular activities. This highlights the potential medicinal applications of structurally related compounds (Akhaja & Raval, 2012).
Molecular Docking and Anti-inflammatory Properties
- Al-Ostoot et al. (2020) conducted a study on indole acetamide derivatives, focusing on molecular docking analysis and anti-inflammatory drug design. This is relevant for understanding the bioactive properties of this compound (Al-Ostoot et al., 2020).
Cannabinoid Receptor Ligands
- Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, finding that fluorinated derivatives are potent and selective ligands for the cannabinoid receptor type 2. This research offers insight into the receptor binding capabilities of similar compounds (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
Crystal Structure Analysis
- Subhadramma et al. (2015) analyzed the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, which is structurally related to this compound. Their work contributes to the understanding of molecular arrangements and interactions in similar compounds (Subhadramma et al., 2015).
Future Directions
The future directions for “N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . More research could be conducted to develop new useful derivatives and to investigate their potential as anticancer agents .
Mechanism of Action
Target of Action
N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide, also known as N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-5-yl]acetamide, is a compound that has been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . EGFR is a protein that resides on the cell surface and is involved in the regulation of cell growth and division .
Mode of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that this compound may interact with its target, EGFR, and modulate its activity, leading to changes in cell behavior .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The indole nucleus, which is part of this compound, is found in many important synthetic drug molecules , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
The cytotoxic activities of this compound were evaluated against three EGFR high-expressed cancer cell lines . Some compounds exhibited potent anticancer activities against these cell lines and weak activities on an EGFR low-expressed cell line . This suggests that the compound’s action results in the inhibition of cancer cell growth.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-12-4-5-13-11(9-12)6-7-17(13)15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYZTGLIINNLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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